![molecular formula C16H24N4O2 B5304575 N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide](/img/structure/B5304575.png)
N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide, commonly known as DPA, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.
Mecanismo De Acción
N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide is an enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and subsequent cell death. DPA selectively inhibits N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide, leading to the accumulation of DNA damage and cell death in cancer cells. DPA has also been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
DPA has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, DPA has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages for lab experiments, including its high potency and selectivity for N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide inhibition. However, DPA has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on DPA should focus on its potential therapeutic applications in other diseases, such as stroke and Alzheimer's disease. In addition, further studies are needed to determine the optimal dosage and treatment regimens for DPA in cancer treatment. The development of new formulations of DPA with improved solubility and bioavailability would also be beneficial. Finally, the identification of biomarkers that predict response to DPA treatment would aid in the selection of patients who are most likely to benefit from this therapy.
Métodos De Síntesis
DPA can be synthesized using a straightforward method involving the reaction of 2-chloronicotinic acid with diethylamine and 1,4-dibromobutane. The resulting intermediate is then reacted with 1,4-piperidinedicarboxylic acid to yield DPA. The purity of DPA can be improved using recrystallization techniques.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential therapeutic use in cancer treatment. N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. DPA has also been shown to have potential therapeutic applications in other diseases, such as stroke and Alzheimer's disease.
Propiedades
IUPAC Name |
1-N,1-N-diethyl-4-N-pyridin-2-ylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-19(4-2)16(22)20-11-8-13(9-12-20)15(21)18-14-7-5-6-10-17-14/h5-7,10,13H,3-4,8-9,11-12H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEMKSCYDRMMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~-diethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.